molecular formula C7H3FN2O B14841177 4-Fluoro-6-formylpyridine-2-carbonitrile

4-Fluoro-6-formylpyridine-2-carbonitrile

Cat. No.: B14841177
M. Wt: 150.11 g/mol
InChI Key: DUWGBJCJKIFUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-6-formylpyridine-2-carbonitrile is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a formyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-formylpyridine-2-carbonitrile typically involves the introduction of fluorine and formyl groups onto a pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the pyridine ring using a suitable fluorinating agent. The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating reagents like DMF and POCl3 .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution and formylation reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-formylpyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-6-formylpyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-6-formylpyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the formyl group can participate in hydrogen bonding and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-6-formylpyridine-2-carbonitrile is unique due to the specific positioning of the fluorine and formyl groups on the pyridine ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to other fluorinated pyridine derivatives .

Properties

Molecular Formula

C7H3FN2O

Molecular Weight

150.11 g/mol

IUPAC Name

4-fluoro-6-formylpyridine-2-carbonitrile

InChI

InChI=1S/C7H3FN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,4H

InChI Key

DUWGBJCJKIFUEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.